molecular formula C14H14O3S B6372374 3-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% CAS No. 1261959-31-2

3-Methyl-5-(4-methylsulfonylphenyl)phenol, 95%

Cat. No. B6372374
CAS RN: 1261959-31-2
M. Wt: 262.33 g/mol
InChI Key: LGUMHULNJJGCDJ-UHFFFAOYSA-N
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Description

3-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% (3M5P) is an organic compound commonly used in scientific research applications. It is a white, crystalline solid with a molecular weight of 246.3 g/mol and a melting point of 131-133 °C. 3M5P is soluble in chloroform and methanol, and slightly soluble in water. It is a useful reagent for the synthesis of various compounds, and has been used in the synthesis of a variety of molecules, including drugs, polymers, and dyes. In addition, 3M5P has been used in the study of biochemical and physiological effects, and for laboratory experiments.

Scientific Research Applications

3-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including drugs, polymers, and dyes. It has also been used in the study of biochemical and physiological effects, and for laboratory experiments. In addition, 3-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been used in the development of new materials and in the study of enzyme inhibition.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% is not well understood. It is believed to act as an inhibitor of enzymes involved in the synthesis of certain compounds. It is also believed to act as an antioxidant, and to have anti-inflammatory properties.
Biochemical and Physiological Effects
3-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of certain compounds. It has also been shown to act as an antioxidant, and to have anti-inflammatory properties. In addition, 3-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been shown to have anti-cancer effects, to reduce oxidative stress, and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% in laboratory experiments include its low cost, its availability, and its ease of use. It is also a relatively safe compound, with few reported side effects. However, there are some limitations to its use. For example, it is not very soluble in water, and its effects are not always consistent.

Future Directions

For the use of 3-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% in scientific research include further study of its biochemical and physiological effects, the development of new materials using 3-Methyl-5-(4-methylsulfonylphenyl)phenol, 95%, and the investigation of its potential applications in drug discovery. Additionally, further research could be done to better understand its mechanism of action, and to explore its potential for use in the treatment of diseases. Finally, further studies could be conducted to investigate its potential for use in laboratory experiments.

Synthesis Methods

3-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% can be synthesized by reaction of 4-methylsulfonylphenol and 3-chloro-5-methylphenol. This reaction is conducted in a solvent, such as ethanol, and the product is isolated by filtration. The reaction can be carried out at temperatures between 25-50 °C. The reaction yields a white, crystalline solid with a purity of 95%.

properties

IUPAC Name

3-methyl-5-(4-methylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-10-7-12(9-13(15)8-10)11-3-5-14(6-4-11)18(2,16)17/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUMHULNJJGCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684000
Record name 4'-(Methanesulfonyl)-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261959-31-2
Record name 4'-(Methanesulfonyl)-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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